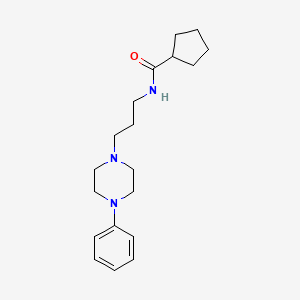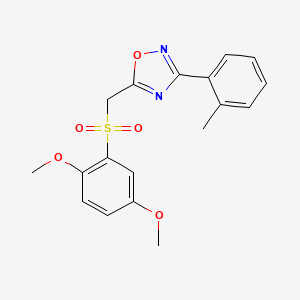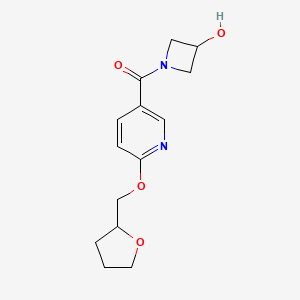![molecular formula C17H15ClN2O2S2 B2455343 N-{2-[2-(4-chlorophényl)-1,3-thiazol-4-yl]éthyl}benzènesulfonamide CAS No. 932987-55-8](/img/structure/B2455343.png)
N-{2-[2-(4-chlorophényl)-1,3-thiazol-4-yl]éthyl}benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
Mécanisme D'action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
It is known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions can lead to various changes in the target molecules, affecting their function.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways .
Result of Action
It is known that molecules containing a thiazole ring can have diverse biological effects, depending on their specific structure and the system in which they are introduced .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is its selectivity for PCAF over other histone acetyltransferases. This makes it a valuable tool for studying the role of PCAF in cancer and other diseases. However, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has some limitations in lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are many future directions for the use of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide in scientific research. One area of interest is the role of PCAF in epigenetic regulation and its potential as a therapeutic target for cancer and other diseases. N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has also been studied for its potential use in combination with other anticancer agents. Further research is needed to fully understand the mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide and its potential applications in scientific research and medicine.
Conclusion
In conclusion, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a small molecule inhibitor that has been widely used in scientific research to study the role of histone acetyltransferases in cancer and other diseases. It has been shown to have anticancer properties and has potential as a therapeutic target for cancer and other diseases. While N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has some limitations in lab experiments, its selectivity for PCAF over other histone acetyltransferases makes it a valuable tool for studying the role of PCAF in disease. Further research is needed to fully understand the potential applications of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide in scientific research and medicine.
Méthodes De Synthèse
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves the reaction of 4-chlorobenzyl bromide with potassium thioacetate to form 2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. This intermediate is then reacted with 2-bromoethylbenzenesulfonamide to form N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide. The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé et évalué des dérivés de ce composé pour leur potentiel antimicrobien. Des études in vitro ont démontré une activité prometteuse contre les espèces bactériennes à Gram positif et à Gram négatif, ainsi que contre les souches fongiques .
- Le noyau thiazole de ce composé contribue probablement à ses effets antimicrobiens en interférant avec la biosynthèse des lipides bactériens et d'autres mécanismes .
- Les composés d6 et d7 ont présenté une activité anticancéreuse significative, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments .
- Ces résultats suggèrent que ces dérivés pourraient servir de composés de tête pour la conception rationnelle de médicaments .
- Bien que non directement lié au composé spécifié, un dérivé similaire – 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène – a été synthétisé et testé pour son activité anti-VIH contre les souches VIH-1 et VIH-2 .
Activité antimicrobienne
Propriétés anticancéreuses
Études d'amarrage moléculaire
Activité anti-VIH (Composé apparenté)
Cytotoxicité contre les cellules tumorales humaines
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-14-8-6-13(7-9-14)17-20-15(12-23-17)10-11-19-24(21,22)16-4-2-1-3-5-16/h1-9,12,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRIYKOIXAJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)

![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2455265.png)
![(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2455266.png)

![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2455269.png)

![ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2455271.png)
![3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455273.png)
![1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B2455274.png)

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)
